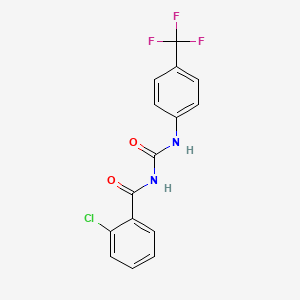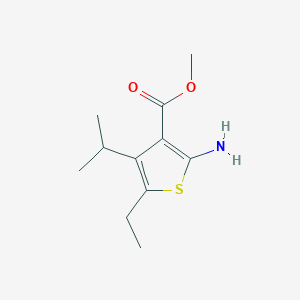![molecular formula C13H17BrO3 B8423570 2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B8423570.png)
2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran
概要
説明
2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran is an organic compound that features a brominated phenoxy group linked to a tetrahydropyran ring through an ethoxy bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran typically involves the reaction of 2-bromo-phenol with ethylene oxide to form 2-(2-bromo-phenoxy)ethanol. This intermediate is then reacted with tetrahydropyran under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenoxy-ethoxy-tetrahydropyran compound without the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of phenoxy-ethoxy-tetrahydropyran derivatives with various functional groups.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of de-brominated phenoxy-ethoxy-tetrahydropyran.
科学的研究の応用
2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
作用機序
The mechanism of action of 2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromine atom and phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxy and tetrahydropyran moieties can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
類似化合物との比較
Similar Compounds
2-(2-(2-Bromo-ethoxy)-phenoxy)-ethanol: Similar structure but lacks the tetrahydropyran ring.
2-(2-(2-Bromo-phenoxy)-ethoxy)-ethanol: Similar structure but lacks the tetrahydropyran ring.
2-(2-(2-Bromo-phenoxy)-ethoxy)-propane: Similar structure but has a propane instead of a tetrahydropyran ring.
Uniqueness
2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran is unique due to the presence of the tetrahydropyran ring, which can confer additional stability and specific chemical properties.
特性
分子式 |
C13H17BrO3 |
|---|---|
分子量 |
301.18 g/mol |
IUPAC名 |
2-[2-(2-bromophenoxy)ethoxy]oxane |
InChI |
InChI=1S/C13H17BrO3/c14-11-5-1-2-6-12(11)15-9-10-17-13-7-3-4-8-16-13/h1-2,5-6,13H,3-4,7-10H2 |
InChIキー |
NDHKPERQHLHPHR-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCCOC2=CC=CC=C2Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
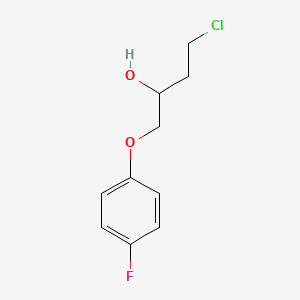
![(2,2-Dimethoxyethyl)-[4-(2-dimethylaminoethoxy)phenyl]amine](/img/structure/B8423498.png)
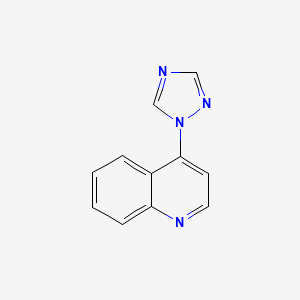
![Methyl 5-chloro-2-{[(3-iodophenyl)carbonyl]amino}benzoate](/img/structure/B8423512.png)
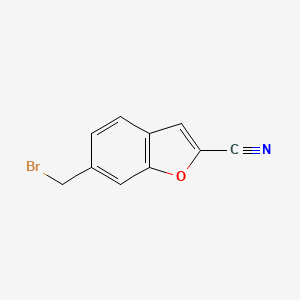
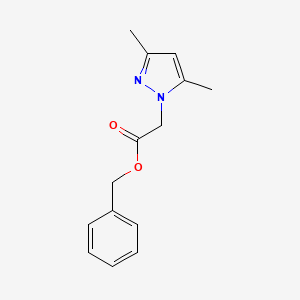
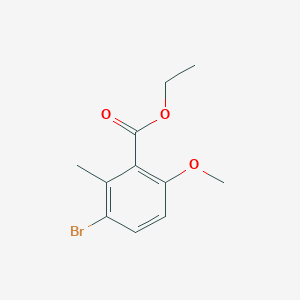
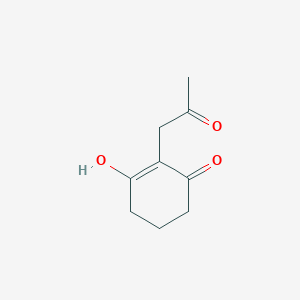
![2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B8423562.png)
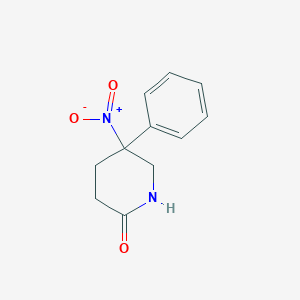
![3-Bromo-6-(1-methyl-1h-pyrazol-4-yl)-imidazo[1,2-b]pyridazine](/img/structure/B8423578.png)
![4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde](/img/structure/B8423580.png)
